3-Chloro-2,4-difluoro-6-nitroaniline
Overview
Description
3-Chloro-2,4-difluoro-6-nitroaniline is a chemical compound with the molecular formula C6H3ClF2N2O2 . It has a molecular weight of 208.55 . The compound is stored at a temperature of 4°C and should be protected from light .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,4-difluoro-6-nitroaniline is 1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 . The compound has a mono-isotopic mass of 207.985107 Da .Scientific Research Applications
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Chemical Synthesis
- Application : 3-Chloro-2,4-difluoro-6-nitroaniline is used as a reagent in chemical synthesis .
- Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these syntheses can also vary widely, producing a range of different chemical compounds .
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Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized from compounds like 3-Chloro-2,4-difluoro-6-nitroaniline, are used in the agrochemical and pharmaceutical industries .
- Method of Application : The compound is used as an intermediate in the synthesis of trifluoromethylpyridines. These are then used to produce active ingredients in agrochemicals and pharmaceuticals .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market. In addition, several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
Safety And Hazards
While specific safety and hazard information for 3-Chloro-2,4-difluoro-6-nitroaniline is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-chloro-2,4-difluoro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZOYWXUAYAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443063 | |
Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluoro-6-nitroaniline | |
CAS RN |
50408-94-1 | |
Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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